molecular formula C12H15NO B8587023 2-(3-Methoxy-phenyl)-pentan-nitrile

2-(3-Methoxy-phenyl)-pentan-nitrile

Cat. No.: B8587023
M. Wt: 189.25 g/mol
InChI Key: WDKGYAPFDUQMLD-UHFFFAOYSA-N
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Description

2-(3-Methoxy-phenyl)-pentan-nitrile is a chemical compound of interest in advanced organic synthesis and pharmaceutical research. This structure features a methoxy-substituted phenyl ring attached to a pentanenitrile chain, offering multiple sites for chemical modification. The methoxy group can influence the electronic properties of the aromatic ring, while the nitrile functional group (-C≡N) is a versatile precursor that can be transformed into other functional groups, such as carboxylic acids via hydrolysis or primary amines through reduction . This reactivity profile makes nitrile-containing compounds like this valuable as intermediates for constructing more complex molecular architectures. Research into compounds with similar structures highlights their utility as key building blocks in the development of active pharmaceutical ingredients (APIs) and fine chemicals . The specific applications, mechanism of action, and detailed physicochemical properties of this compound are subjects of ongoing scientific investigation. Researchers are encouraged to consult the current scientific literature for the latest findings. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Note: Specific data on this compound was not located in the search. The description above is based on the analysis of its molecular structure and the known applications of analogous compounds in research.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

2-(3-methoxyphenyl)pentanenitrile

InChI

InChI=1S/C12H15NO/c1-3-5-11(9-13)10-6-4-7-12(8-10)14-2/h4,6-8,11H,3,5H2,1-2H3

InChI Key

WDKGYAPFDUQMLD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C#N)C1=CC(=CC=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(3-Methoxy-phenyl)-pentan-nitrile with structurally or functionally related compounds, highlighting molecular features, synthesis routes, and applications:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Applications References
This compound C₁₂H₁₅NO 189.25 (calc.) Nitrile, methoxyphenyl Hypothesized: Intermediate in drug synthesis -
2-((3-Methoxyphenyl)thio)pent-4-enenitrile C₁₂H₁₃NOS 219.30 Nitrile, thioether, methoxyphenyl High-yield synthesis (91%); yellow liquid; used in organocatalytic studies
3-(3,4-Dimethoxyphenyl)pentan-2-one C₁₃H₁₈O₃ 222.28 Ketone, dimethoxyphenyl Pharmaceutical intermediate; building block for complex molecules
(2R)-2-(3,4-Dimethoxyphenyl)-5-(methylamino)-pentanenitrile C₁₇H₂₆N₂O₂ 298.41 Nitrile, dimethoxyphenyl, amine Chiral intermediate; used in cardiovascular drug development
2-Methyl-3-phenyl-3-pentanol C₁₂H₁₈O 178.28 Alcohol, phenyl Solvent; fragrance additive

Structural and Functional Analysis:

Nitrile vs. Ketone Functionality: The nitrile group in this compound and its analogs (e.g., compound in ) offers reactivity toward nucleophilic additions (e.g., hydrolysis to carboxylic acids) and participation in cycloadditions. In contrast, the ketone in 3-(3,4-Dimethoxyphenyl)pentan-2-one facilitates condensations or reductions .

Synthetic Routes: The synthesis of 2-((3-Methoxyphenyl)thio)pent-4-enenitrile involves allyl sulfide, aminoacetonitrile, and FeTPPCl catalysis, yielding 91% via column chromatography . A similar approach, omitting the thio group, might apply to this compound. Chiral nitriles like (2R)-2-(3,4-Dimethoxyphenyl)-5-(methylamino)-pentanenitrile require enantioselective methods, such as asymmetric catalysis or resolution, underscoring the complexity of stereochemical control in nitrile synthesis .

Physicochemical Properties: Solubility: Methoxy-substituted nitriles (e.g., this compound) are expected to exhibit higher polarity and solubility in aprotic solvents (e.g., acetonitrile) compared to hydrocarbon analogs like 2-Methyl-3-phenyl-3-pentanol . Thermal Stability: Nitriles generally decompose at higher temperatures (>200°C) than ketones or alcohols, making them suitable for high-temperature reactions .

Applications :

  • Pharmaceuticals : Nitriles serve as precursors to amines or carboxylic acids in drug synthesis. For example, the compound in is a key intermediate in cardiovascular agents.
  • Material Science : Thioether-containing nitriles (e.g., ) may act as ligands in metal-organic frameworks (MOFs) due to sulfur’s coordinating ability.

Research Findings and Computational Insights

  • DFT Studies : Density functional theory (DFT) calculations (e.g., B3LYP functional ) could predict the electronic structure, bond dissociation energies, and reaction pathways of this compound, aiding in rational design for synthetic optimization.
  • Biological Activity: Methoxy- and nitrile-containing compounds often exhibit bioactivity.

Q & A

Q. What are the optimized synthetic routes for 2-(3-Methoxy-phenyl)-pentan-nitrile, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of nitrile-containing compounds often involves multi-step protocols. For example, nitrile formation via nucleophilic substitution or cyanation reactions is common. Evidence from analogous compounds (e.g., 3-(3-Methoxy-phenyl)-propionitrile) suggests using acetonitrile/water mixtures under inert atmospheres (e.g., nitrogen) and heating (60°C for 24 h) to stabilize intermediates . Silver nitrate and potassium persulfate may act as catalysts or oxidizing agents in such reactions, though stoichiometric ratios require empirical tuning to avoid side products . Key parameters include solvent polarity, temperature, and catalyst loading. For reproducibility, document reaction progress via TLC or HPLC.

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Comprehensive characterization requires:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm methoxy (-OCH3_3) and nitrile (-C≡N) group positions. Compare chemical shifts to PubChem data for structurally similar nitriles (e.g., δ ~110 ppm for nitrile carbons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C12_{12}H15_{15}NO2_2) and detect fragmentation patterns .
  • Infrared Spectroscopy : FT-IR peaks near ~2240 cm1^{-1} confirm nitrile stretching vibrations .

Q. What solvent systems are compatible with this compound for stability studies?

Methodological Answer: Stability varies with solvent polarity and pH. For nitriles, aprotic solvents (e.g., acetonitrile, DMSO) are preferred to prevent hydrolysis. Evidence from nitroaniline analogs suggests methylene chloride/benzene mixtures (1:1) stabilize nitriles during storage . Avoid aqueous bases, which may hydrolyze nitriles to amides or carboxylic acids. Conduct accelerated degradation studies under UV light or elevated temperatures (40–60°C) to assess shelf-life .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) predict the reactivity of this compound in catalytic systems?

Methodological Answer: Density Functional Theory (DFT) calculations can model electron density distribution, identifying reactive sites (e.g., nitrile carbon as an electrophile). For example, Fukui indices and ELF/LOL analyses quantify local nucleophilicity/electrophilicity, aiding in predicting regioselectivity in cross-coupling reactions . Molecular docking studies (e.g., AutoDock Vina) may assess potential bioactivity by simulating interactions with enzyme active sites (e.g., cytochrome P450), though experimental validation via enzyme assays is critical .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s spectroscopic properties?

Methodological Answer: Discrepancies often arise from solvent effects or basis set limitations in simulations. For example:

  • NMR Shifts : Use the GIAO (Gauge-Independent Atomic Orbital) method in DFT to account for solvent-induced shifts (e.g., methanol vs. chloroform) .
  • UV-Vis Spectra : Compare time-dependent DFT (TD-DFT) results with experimental λmax_{max} values, adjusting for solvent dielectric constants .
  • Empirical Calibration : Validate computational models against NIST reference data for structurally related nitriles .

Q. How can researchers design experiments to probe the compound’s potential as a precursor in heterocyclic synthesis?

Methodological Answer: Nitriles are versatile intermediates for forming:

  • Tetrazoles : React with NaN3_3 under acidic conditions (e.g., HCl, 80°C) .
  • Amides : Hydrolyze selectively using H2_2O2_2/NaOH or enzymatic catalysts (e.g., nitrilases) .
  • Thiazoles : Condense with thioamides in the presence of Lawesson’s reagent .
    Design kinetic studies (e.g., variable-temperature 1H^1H NMR) to monitor reaction pathways and optimize yields.

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